molecular formula C16H18N6O3 B6533235 N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1060183-27-8

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B6533235
CAS RN: 1060183-27-8
M. Wt: 342.35 g/mol
InChI Key: QMIZEAQSUBCDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is 342.14403846 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, also known as F5060-0172, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

F5060-0172 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . As a result, cell proliferation is halted, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic .

Biochemical Pathways

The inhibition of CDK2 by F5060-0172 affects the cell cycle regulatory pathway . Under normal circumstances, CDK2 forms a complex with cyclin E or cyclin A, driving the cell’s progression from G1 to S phase. By inhibiting CDK2, F5060-0172 prevents this progression, effectively halting the cell cycle .

Pharmacokinetics

Pharmacokinetic studies would typically involve the investigation of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . These properties are crucial in determining the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.

Result of Action

The primary result of F5060-0172’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound effectively halts cell division . This can lead to cell death, or apoptosis, particularly in cancer cells that rely on rapid and uncontrolled division for their survival .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-3-22-15-14(19-20-22)16(24)21(10-17-15)9-13(23)18-11-5-7-12(8-6-11)25-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIZEAQSUBCDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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